2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid
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Overview
Description
2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid: is a chemical compound with the following properties:
Chemical Formula: CHClNO
Molecular Weight: 211.6 g/mol
Structure: !Structure
Preparation Methods
The synthetic route for this compound involves the reduction of a nitro group. Here’s one method:
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major product is the aniline derivative formed after nitro group reduction.
Scientific Research Applications
Chemistry: Used as a reference standard in pharmaceutical testing.
Biology and Medicine: Further research is needed to explore its biological activity and potential therapeutic applications.
Industry: Its industrial applications remain to be fully elucidated.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not well-documented. Further studies are required to understand its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Highlighting its uniqueness requires additional research.
Similar Compounds: No specific similar compounds are mentioned in the available data.
Remember that this information is based on existing knowledge, and further research may reveal additional insights into the compound’s properties and applications
Properties
Molecular Formula |
C8H6ClN3O2 |
---|---|
Molecular Weight |
211.60 g/mol |
IUPAC Name |
2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid |
InChI |
InChI=1S/C8H6ClN3O2/c9-8-6-2-1-5(3-7(13)14)12(6)11-4-10-8/h1-2,4H,3H2,(H,13,14) |
InChI Key |
UJAXTXQRARNRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C1)C(=NC=N2)Cl)CC(=O)O |
Origin of Product |
United States |
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